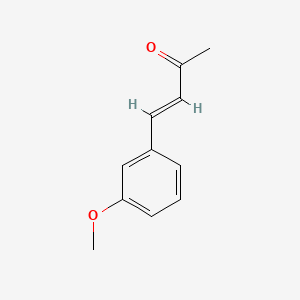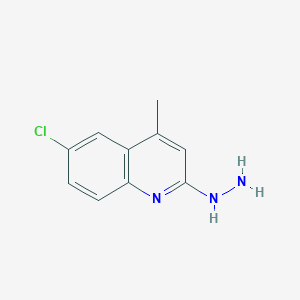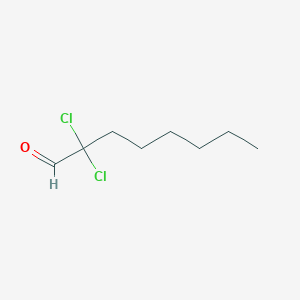
2,2-Dichlorooctanal
概要
説明
2,2-Dichlorooctanal is an organic compound with the molecular formula C8H14Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the second carbon of an octanal chain
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dichlorooctanal can be synthesized through the chlorination of octanal. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via a free radical mechanism, where chlorine radicals substitute hydrogen atoms on the second carbon of the octanal chain, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction parameters. The process typically includes steps such as:
- Chlorination of octanal in the presence of a catalyst.
- Separation and purification of the product using distillation or other separation techniques.
- Quality control to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: 2,2-Dichlorooctanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-Dichlorooctanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2,2-Dichlorooctanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium hydroxide (NaOH) can lead to the formation of 2-hydroxy-2-octanal.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: 2,2-Dichlorooctanoic acid.
Reduction: 2,2-Dichlorooctanol.
Substitution: 2-Hydroxy-2-octanal.
科学的研究の応用
2,2-Dichlorooctanal has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a biochemical probe to investigate enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing to evaluate its potential as a precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,2-Dichlorooctanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes that catalyze aldehyde transformations, affecting metabolic pathways.
類似化合物との比較
2,2-Dichlorobutane: A chlorinated butane with similar reactivity but a shorter carbon chain.
2,2-Dichloropropane: Another chlorinated alkane with similar substitution patterns but different physical properties.
2,2-Dichloropentanal: A chlorinated aldehyde with a shorter carbon chain, exhibiting similar chemical behavior.
Uniqueness: 2,2-Dichlorooctanal is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter chlorinated aldehydes
特性
IUPAC Name |
2,2-dichlorooctanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl2O/c1-2-3-4-5-6-8(9,10)7-11/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVHNFBPILFQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369174 | |
| Record name | 2,2-dichlorooctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50735-74-5 | |
| Record name | 2,2-dichlorooctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


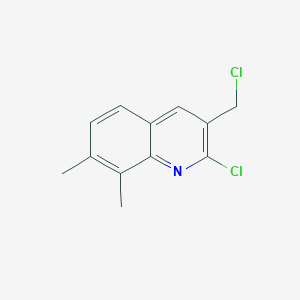
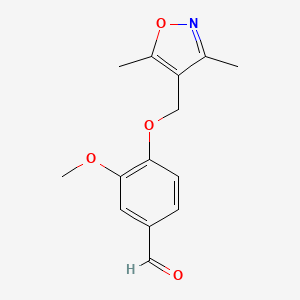
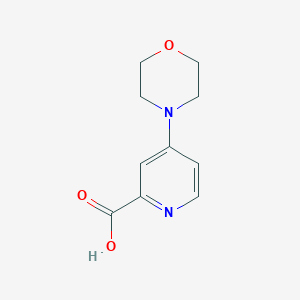
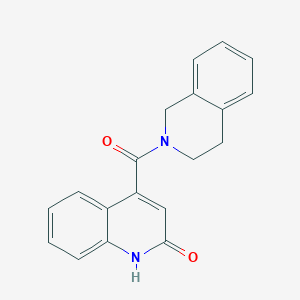
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide](/img/structure/B1349701.png)
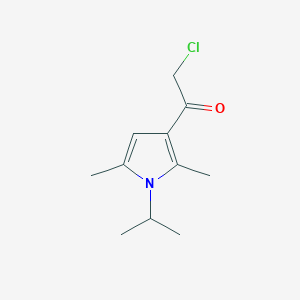
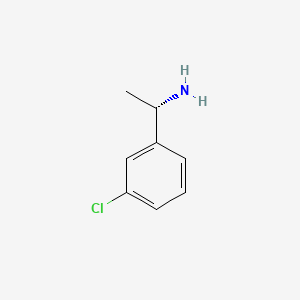
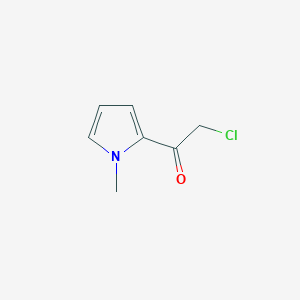
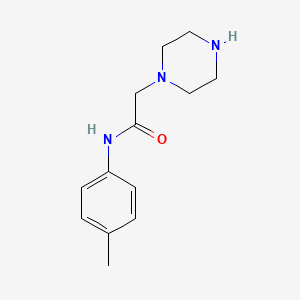
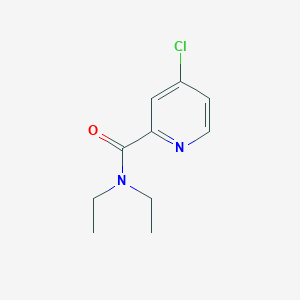
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)
